2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one
Description
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-(1-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C12H21NO/c1-12(6-7-12)11(14)9-10-5-3-2-4-8-13-10/h10,13H,2-9H2,1H3 |
InChI Key |
IJHAACLUPRFTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)CC2CCCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could convert the ethanone moiety to an alcohol.
Substitution: The azepane ring and cyclopropyl group may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Based on the search results, information regarding the applications of "2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one" is limited. The compound is identified with the CAS number 1537782-94-7 . It also has the molecular formula C12H21NO .
Cymit Quimica lists the compound as a discontinued product with reference number 3D-MLC78294 and provides a form for inquiries about similar products .
PubChem identifies the compound with CID 80301957 and provides its chemical structure, names, and properties .
Due to the limited information, a detailed article focusing solely on the applications of “this compound,” including comprehensive data tables and well-documented case studies, cannot be composed. However, information regarding similar compounds and related concepts can be provided.
Related compounds:
- 1-(2-Methylcyclohexyl)ethan-1-one: This compound, with the molecular formula C9H16O, is listed in PubChem with CID 12734622 .
- Cyclopropyl methyl ketone: Also known as acetylcyclopropane, this compound has the molecular formula C5H8O . It is used in the preparation of homoallylic alcohols and as an intermediate in manufacturing .
- 2-(azepan-2-yl)ethan-1-ol hydrochloride: This compound has the chemical formula C8H18ClNO .
General applications of organic compounds in scientific research:
- Chemistry: Organic compounds are used as intermediates in synthesizing complex organic molecules and as building blocks for chemical reactions.
- Biology: They are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine: They are researched for their potential as pharmaceutical agents, with structural similarities to bioactive compounds making them candidates for drug development.
- Industry: They are used in producing specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties based on evidence:
Key Observations:
Bromine in the latter compound likely enhances electrophilicity compared to the azepane-substituted target . The azepane ring may increase solubility in polar solvents due to its amine functionality, contrasting with non-polar substituents like aryl groups in compounds (e.g., perfluorophenyl derivatives) .
Physical Properties :
- Melting points for analogs with bulky substituents (e.g., 1f in ) range from 137–138°C, suggesting that the target compound may exhibit similar thermal stability due to its rigid cyclopropane and azepane moieties .
Synthetic Pathways :
- Many analogs (e.g., in and ) are synthesized via one-pot or multi-component reactions under mild conditions (e.g., 40°C), implying that the target compound could be prepared using similar methodologies .
Functional Comparisons
- Catalytic Applications: Ruthenium-catalyzed derivatives () demonstrate the utility of ethanone frameworks in catalysis, though the target compound’s azepane group may limit coordination compared to sulfoximidoyl substituents .
Biological Activity
2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound possesses a molecular formula of CHNO and a molecular weight of approximately 209.33 g/mol. Its structure features an azepane ring and a 1-methylcyclopropyl group, which may contribute to its reactivity and biological properties.
The compound's structure allows for various interactions with biological targets, potentially influencing its pharmacological profile. The presence of the azepane and cyclopropyl moieties suggests that it may exhibit significant activity against certain pathogens, particularly within the realm of antimicrobial research.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound show promising activity against various bacterial strains, particularly non-tuberculous mycobacteria (NTM). The mechanism of action often involves inhibition of specific cellular pathways critical for bacterial survival.
Table 1: Comparison of Biological Activities
| Compound Name | Activity | Target Pathogen | MIC (µg/mL) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Indole Derivatives | Significant | Mycobacterium abscessus | 0.05 - 1 |
| 4-fluoro-n-octyl-3-[(azepan-1-yl)methyl] indole | High potency | M. abscessus | 6 |
| N-Methyl-N-(1-methylcyclopropyl)acetamide | Moderate | M. avium | >10 |
Note: TBD indicates that specific data for the compound is still under investigation.
Cytotoxicity Studies
Cytotoxicity assessments are crucial in determining the safety profile of new compounds. Preliminary findings suggest that while some derivatives exhibit antimicrobial efficacy, they may also demonstrate varying degrees of cytotoxicity against human cell lines. For instance, selectivity indices (SI) have been calculated to evaluate the therapeutic window.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line Tested | IC (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HepG2 | TBD | TBD |
| Indole Derivatives | THP-1 | No toxicity observed | >1910 |
| 4-fluoro-n-octyl-3-[(azepan-1-yl)methyl] indole | Vero cells | Moderate toxicity | TBD |
The biological activity of this compound is hypothesized to involve inhibition of key enzymes or transport systems within target pathogens. For example, certain azepane-containing compounds have been shown to inhibit MmpL3, a critical transporter in mycobacterial species, leading to disruption in cell wall synthesis and eventual bacterial death.
Case Studies
Several case studies have explored the efficacy of structurally related compounds against mycobacterial infections:
- Study on Indole Derivatives : A study highlighted the effectiveness of indole derivatives against Mycobacterium abscessus, showing MIC values as low as 0.05 µg/mL, suggesting that modifications in the cyclopropyl group can significantly enhance activity.
- Cytotoxicity Assessment : Another investigation into cytotoxicity revealed that while some compounds exhibit potent antimicrobial effects, they also present risks for toxicity in human cell lines, necessitating further optimization for clinical use.
Q & A
Q. What are the common synthetic routes for 2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one?
The synthesis typically involves multi-step procedures, including azepane ring formation and cyclopropane functionalization. Key steps may include:
- Azepane Ring Construction : Cyclization reactions using epoxide intermediates (e.g., 1-(oxiran-2-ylmethyl)azepane) under basic conditions (e.g., NaOH) to form the azepane core .
- Cyclopropane Incorporation : Alkylation or coupling reactions using precursors like 2-bromo-1-(1-methylcyclopropyl)ethan-1-one (Mol. formula: C₆H₉BrO) to introduce the methylcyclopropyl group .
- Purification : Acid-base extraction or salt formation (e.g., nitric acid-mediated recrystallization) to isolate the final product .
Q. How can the crystal structure of this compound be determined?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Steps include:
- Data Collection : High-resolution diffraction data from single crystals.
- Structure Solution : Use of direct methods (SHELXS/SHELXD) for phase determination.
- Refinement : SHELXL for optimizing atomic coordinates and thermal parameters, especially for handling twinned data or high-resolution datasets .
Q. What are the key physicochemical properties of this compound?
While explicit data for this compound is limited, analogous structures suggest:
- Molecular Weight : Estimated ~225–235 g/mol (based on C₁₄H₂₁NO frameworks) .
- Stability : Stable under inert conditions but sensitive to strong oxidizers or extreme pH .
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to ketone and azepane moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) to enhance cyclopropane-azepane linkage .
- Solvent Effects : Testing polar vs. non-polar solvents to balance reactivity and solubility.
- Temperature Control : Gradual heating (e.g., 40–60°C) to minimize side reactions during cyclopropane formation .
Q. What methods are recommended for analyzing biological interactions?
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms or kinases using fluorometric/colorimetric substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) to assess affinity .
- Metabolic Profiling : LC-MS/MS to track metabolite formation in hepatocyte models .
Q. How should researchers address contradictory hazard data for this compound?
Two safety data sheets (SDS) report conflicting hazards:
Q. Recommendations :
Q. How can computational methods aid in studying this compound’s reactivity?
- DFT Calculations : Predict reaction pathways (e.g., ketone-azepane conformational stability) .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzymes) using AutoDock Vina .
Q. What purification techniques are effective for this compound?
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) .
- Acid-Base Extraction : Leverage pKa differences (e.g., nitric acid salt formation for crystallization) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for analogous compounds?
- Case Study : A 2025 report cites 65% yield for thiazole-azepane analogs, while a 2024 study reports 45% for bipiperidinyl derivatives.
- Root Causes : Varied catalyst purity, solvent drying, or cyclopropane ring strain effects.
- Mitigation : Standardize reaction protocols (e.g., anhydrous solvents, inert atmosphere) and validate via replicate experiments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
